![molecular formula C9H16O2 B14319216 5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol CAS No. 112396-77-7](/img/structure/B14319216.png)
5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol: is a bicyclic alcohol compound with the molecular formula C9H16O2 . This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique structural properties and reactivity. The compound is characterized by a bicyclic structure with a hydroxyl group and a hydroxyethyl substituent, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core structure.
Hydroxylation: The bicyclic compound is then subjected to hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate the reactions and ensure high selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using reagents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Ethylene oxide in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted bicyclic compounds.
Applications De Recherche Scientifique
5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Radical Scavenging: The hydroxyl group may act as a radical scavenger, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norborneol: A similar bicyclic alcohol with a hydroxyl group but lacking the hydroxyethyl substituent.
2-Norbornanol: Another bicyclic alcohol with a different substitution pattern.
Uniqueness
5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol is unique due to its hydroxyethyl substituent, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Propriétés
Numéro CAS |
112396-77-7 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H16O2/c10-2-1-6-3-8-4-7(6)5-9(8)11/h6-11H,1-5H2 |
Clé InChI |
GIUCRJCOXIJESW-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1CC2O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
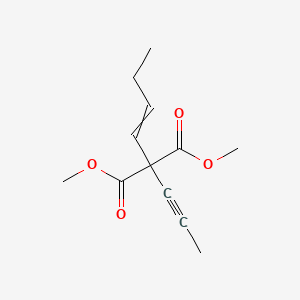
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
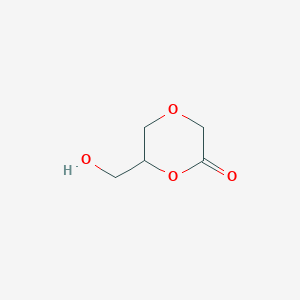

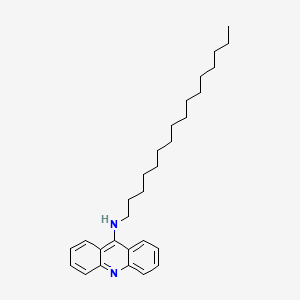

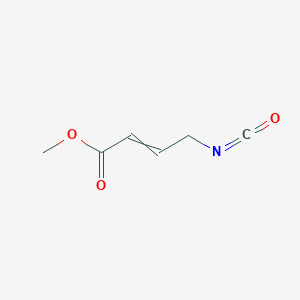
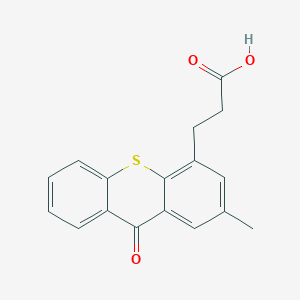
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)

